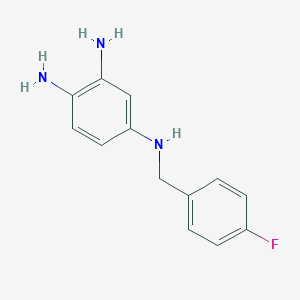

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Beschreibung

Eigenschaften

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYLGISQRDBPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459837 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491871-67-1 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Fluorobenzylamino)-1,2-phenylenediamine molecular weight and formula

Technical Profile: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine Context: Precursor and Primary Metabolite of Ezogabine (Retigabine)[1]

Executive Summary

4-(4-Fluorobenzylamino)-1,2-phenylenediamine (also identified as

While chemically distinct as a stable intermediate under inert conditions, this tri-amine scaffold exhibits high redox lability.[2] Its pharmaceutical significance is dual:

-

Synthetic Utility: It serves as the immediate precursor to Ezogabine via selective carbamoylation.[1][2]

-

Toxicological Marker: It is the primary hydrolysis product (de-ethoxycarbonylation) of Ezogabine.[2] Its subsequent oxidation leads to pigmented dimers (phenazines/azo-compounds), which are mechanistically linked to the "blue skin discoloration" and retinal pigmentation adverse events that led to Ezogabine's market withdrawal/restricted use.[2]

Physicochemical Characterization

The molecule consists of a benzene-1,2-diamine core substituted at the 4-position with a secondary amine linked to a 4-fluorobenzyl moiety.[1] The presence of three amino groups renders the molecule electron-rich and highly susceptible to auto-oxidation.[1][2]

| Property | Value | Notes |

| IUPAC Name | Often referred to as "Ezogabine Triamine Core" | |

| Molecular Formula | ||

| Molecular Weight | 231.27 g/mol | Monoisotopic Mass: 231.1172 |

| Appearance | Off-white to pale brown solid | Darkens rapidly upon air exposure due to oxidation.[1] |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; soluble in dilute acid (protonation).[2] |

| pKa (Calc) | ~5.8 (Aniline), ~4.5 (Diamine) | The secondary amine is less basic due to aryl conjugation. |

| Melting Point | 118 – 122 °C | Decomposition often observed near MP.[1][2] |

Mass Spectrometry Signature:

-

ESI (+):

peak at 232.12 m/z .[2] -

Fragmentation: Characteristic loss of the 4-fluorobenzyl group (tropylium ion derivative) often yields a fragment at 109 m/z .[1][2]

Synthetic Routes & Process Chemistry

The synthesis of this core requires strict control over regioselectivity to ensure the 4-fluorobenzyl group is attached to the correct nitrogen before the final reduction of the ortho-diamine system.[1][2]

Primary Route: Nucleophilic Aromatic Substitution ( )

This route avoids the instability of the free triamine until the final step.[2]

-

Starting Material: 2,4-Difluoronitrobenzene (or 4-Fluoro-3-nitroaniline derivatives).[2]

-

Step 1 (

): Selective displacement of the 4-fluoro group by 4-Fluorobenzylamine .[2] The 4-position is more activated toward nucleophilic attack than the 2-position due to steric relief and para-resonance withdrawal by the nitro group.[1][2] -

Step 2 (Reduction): Catalytic hydrogenation or chemical reduction (Fe/HCl) of the nitro group to the amine.[2]

Detailed Experimental Protocol

Note: All steps must be performed under Nitrogen/Argon atmosphere to prevent oxidation.[1]

Step 1: Synthesis of N-(4-fluorobenzyl)-3-fluoro-4-nitroaniline (Intermediate)

-

Charge a reactor with 2,4-Difluoronitrobenzene (1.0 eq) and anhydrous THF .

-

Cool to 0°C.

-

Add 4-Fluorobenzylamine (1.05 eq) and Triethylamine (1.2 eq) dropwise. Critical: Exothermic reaction.[1][2] Control rate to keep T < 10°C.

-

Warm to RT and stir for 4 hours. Monitor by HPLC (disappearance of starting nitrobenzene).

-

Quench with water, extract with Ethyl Acetate.[2]

-

Recrystallize from Ethanol.[2]

Step 2: Reduction to Triamine Target

-

Dissolve the intermediate from Step 1 in Methanol .

-

Add 10% Pd/C catalyst (5 wt% loading).[2]

-

Pressurize with Hydrogen gas (30 psi) or use Ammonium Formate (transfer hydrogenation).

-

Stir at RT for 2-4 hours. Caution: The product is oxygen-sensitive.[1]

-

Filter catalyst under inert atmosphere.[2]

-

Isolation: Do not evaporate to dryness if possible. Use the solution immediately for the next step (e.g., Ezogabine synthesis) or isolate as a Hydrochloride salt (add HCl/Dioxane) to stabilize.[2]

Pathway Visualization (DOT)

Figure 1: Synthetic pathway via nucleophilic aromatic substitution.

Pharmaceutical Relevance: Impurity & Toxicity Profile

This section details the "Why" behind the rigorous control of this molecule.

The Oxidation Mechanism (Blue Skin Syndrome)

Ezogabine treatment is associated with blue-grey discoloration of the skin and retinal pigmentation.[2] This is directly linked to the 4-(4-Fluorobenzylamino)-1,2-phenylenediamine core.

-

Hydrolysis: Ezogabine (carbamate) hydrolyzes in vivo or in solution to release the free triamine.[2]

-

Auto-oxidation: The electron-rich ortho-diamine moiety oxidizes to a quinone-diimine species.[1][2]

-

Dimerization: Two oxidized units couple to form phenazine-like dimers or azo-compounds.[1][2] These highly conjugated systems are pigmented (chromophores) and deposit in tissues rich in melanin (retina, skin).[2]

Analytical Control Strategy

Because the triamine oxidizes during analysis, standard HPLC methods often fail without stabilization.[2]

-

Sample Prep: Dissolve samples in mobile phase containing 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant.[1][2]

-

HPLC Conditions:

Oxidation Pathway Visualization (DOT)

Figure 2: Degradation pathway leading to pigmented impurities.[1]

References

-

Valeant Pharmaceuticals. (2011).[2] Potiga (Ezogabine) Tablets Prescribing Information.[2] FDA Access Data.[2] Link

-

Blackburn-Munro, G., et al. (2005).[2] "Retigabine: chemical synthesis, pharmacological properties and clinical efficacy." CNS Drug Reviews, 11(1), 1-20.[2] Link

-

Zhu, L., et al. (2014).[2][3] "Improved synthesis of retigabine." Chinese Journal of Medicinal Chemistry. Link

-

European Medicines Agency (EMA). (2013).[2] Trobalt (retigabine): Assessment Report - Pigmentation changes.[1][2]Link

Sources

Fluorine-Substituted 1,2-Phenylenediamines: Technical Guide to Synthesis, Electronic Modulation, and Medicinal Utility

Executive Summary

This technical guide analyzes the structural and functional impact of fluorine substitution on 1,2-phenylenediamine (OPD) scaffolds. It is designed for medicinal chemists and process scientists optimizing benzimidazole and quinoxaline precursors.

Key Technical Takeaways:

-

Electronic Bias: Fluorine induces a distinct nucleophilic differentiation between the N1 and N2 amines via competing inductive (

) and resonance ( -

Metabolic Shielding: Strategic fluorination blocks P450-mediated oxidative lability at the C4/C5 positions, significantly extending half-life (

). -

Synthetic Regiocontrol: The electronic bias of 4-fluoro-1,2-phenylenediamine dictates regioselectivity in cyclization reactions, favoring initial attack by the amine para to the fluorine.

Physicochemical Landscape: The Fluorine Effect[1][2]

The introduction of fluorine into the OPD core is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

Electronic Modulation and Basicity ( )

Fluorine is the most electronegative element (Pauling scale 3.98), yet it possesses lone pairs capable of resonance donation. This duality creates a "push-pull" effect that differentiates the two amino groups in 4-fluoro-1,2-phenylenediamine.

| Parameter | Unsubstituted OPD | 4-Fluoro-OPD (N1 - para) | 4-Fluoro-OPD (N2 - meta) |

| Electronic Effect | Standard Resonance | Inductive Withdrawal + Resonance Donation | Pure Inductive Withdrawal |

| Hammett Constant | |||

| Nucleophilicity | High | Moderate | Low |

| Est. | 4.57 | ~3.8 - 4.0 | < 3.0 |

Mechanistic Insight:

-

The N1 Amine (Para to F): The strong inductive withdrawal (

) is partially mitigated by the resonance donation ( -

The N2 Amine (Meta to F): Resonance effects cannot propagate to the meta position. This amine experiences the full force of inductive electron withdrawal, rendering it significantly less basic and less nucleophilic.

Lipophilicity and Bioisosterism

Fluorination typically increases lipophilicity (

Synthetic Utility & Regiochemistry

The nucleophilic differentiation described above is the critical lever for controlling regioselectivity in cyclization reactions, particularly when synthesizing N-alkylated benzimidazoles where tautomerism does not mask the isomer distribution.

Regioselective Cyclization Workflow

When reacting 4-fluoro-OPD with an electrophile (e.g., an aldehyde or carboxylic acid derivative), the reaction kinetics are governed by the N1 amine.

Figure 1: Kinetic pathway favoring N1 attack due to resonance stabilization relative to the inductively deactivated N2.

Tautomerism in Benzimidazoles

For 1H-benzimidazoles (where N1/N3 are unsubstituted), the 5-fluoro and 6-fluoro isomers exist in rapid tautomeric equilibrium.

-

Solution State: Fast exchange prevents isolation of a single isomer.

-

Solid State: Crystallization often selects a single tautomer based on hydrogen bonding networks.

-

Drug Design Implication: If the nitrogen is alkylated (e.g., 1-methyl-5-fluoro-1H-benzimidazole), the tautomerism is locked. To synthesize this specifically, one must perform the alkylation before cyclization or use regioselective

strategies on fluoronitrobenzenes.

Medicinal Chemistry Applications

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to homolytic cleavage by Cytochrome P450 enzymes.

-

Mechanism: P450 enzymes typically oxidize electron-rich aromatic rings at the para position relative to an activating group (like the amine/imidazole nitrogen).

-

The Fluorine Shield: Substituting the C4/C5 position of the OPD core with fluorine effectively blocks this primary metabolic soft spot, preventing hydroxylation and subsequent glucuronidation/clearance.

Case Study Logic: Scaffold Optimization

In the development of benzimidazole-based anthelmintics or kinase inhibitors:

-

Problem: High clearance due to rapid aromatic oxidation.

-

Solution: Replace Hydrogen with Fluorine at the metabolic site.

-

Result: Increased metabolic stability (

) without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Experimental Protocols

Protocol A: Oxidative Cyclization (Green Chemistry)

This method utilizes Sodium Metabisulfite (

Reagents:

-

4-Fluoro-1,2-phenylenediamine (1.0 equiv)

-

Aryl Aldehyde (1.0 equiv)

-

Sodium Metabisulfite (1.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine (10 mmol) and the aldehyde (10 mmol) in 30 mL of Ethanol/Water mixture.

-

Activation: Add Sodium Metabisulfite (10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Precipitation: The product usually precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from hot ethanol or purify via flash column chromatography if necessary.

Validation Check:

-

Self-Validating Step: The disappearance of the characteristic diamine spot on TLC (usually lower

and stains purple/brown with ninhydrin) confirms consumption of starting material.

Protocol B: Determination of (Spectrophotometric)

Due to the low solubility of fluorinated OPDs in pure water, a mixed-solvent extrapolation method is recommended.

-

Preparation: Prepare

M solutions of the derivative in buffers ranging from pH 1.0 to 7.0 (maintaining constant ionic strength with KCl). -

Scanning: Record UV-Vis spectra (200–400 nm) for each pH.

-

Analysis: Track the bathochromic shift of the

associated with the unprotonated amine. -

Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the

.-

Note: Expect values shifted lower by 0.5–1.0 units compared to unsubstituted OPD.

-

Visual Summary of Biological Impact[3]

Figure 2: Impact of Fluorine substitution on drug-like properties (DMPK profile).

References

-

Synthesis of Fluorinated Benzimidazoles: Shintre, S. A., et al. "Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates."[1] ResearchGate.[2] Available at: [Link]

-

Metabolic Stability Mechanisms: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Institutes of Health (PMC). Available at: [Link]

- Electronic Effects & Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (General Reference for values).

-

Regioselectivity in Benzimidazoles: "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." National Institutes of Health (PMC). Available at: [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1,2-phenylenediamine: A Versatile Building Block for Bioactive Heterocyclic Compounds

Foreword: The Strategic Value of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine . The presence of the ortho-diamine functionality provides a versatile handle for the construction of a wide array of heterocyclic systems, while the 4-fluorobenzylamino moiety serves as a critical pharmacophore, potentially enhancing biological activity and pharmacokinetic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and synthetic utility of this valuable intermediate.

Synthesis and Characterization of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

While dedicated literature on the synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine is not abundant, its preparation can be logically approached through established synthetic methodologies. A plausible and efficient route involves a two-step process starting from the commercially available 4-nitro-1,2-phenylenediamine.

Proposed Synthetic Pathway: Reductive Amination

A robust method for the synthesis of the title compound is the reductive amination of 4-nitro-1,2-phenylenediamine with 4-fluorobenzaldehyde. This one-pot reaction combines the formation of a Schiff base between the aldehyde and one of the amino groups of the phenylenediamine, followed by the reduction of both the imine and the nitro group.

Experimental Protocol: Synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

This protocol is a representative procedure adapted from general methods for reductive amination.[3][4]

Materials:

-

4-Nitro-1,2-phenylenediamine

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Palladium on Carbon (10% Pd-C) and a hydrogen source

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Hydrogenation apparatus (if using H₂/Pd-C)

Procedure:

-

To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as methanol or THF, add 4-fluorobenzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate Schiff base.

-

For reduction with NaBH(OAc)₃: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

For catalytic hydrogenation: Alternatively, to the methanolic solution of the Schiff base, add 10% Pd-C (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete as indicated by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-(4-Fluorobenzylamino)-1,2-phenylenediamine.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include aromatic protons from both phenyl rings, a singlet for the benzylic CH₂ group, and broad singlets for the three amino protons.

-

¹³C NMR: Aromatic carbons, the benzylic carbon, and carbons attached to fluorine and nitrogen would be visible.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₄FN₃, MW: 231.27 g/mol ) should be observed.

Applications in Heterocyclic Synthesis

The strategic placement of three amino groups in 4-(4-Fluorobenzylamino)-1,2-phenylenediamine makes it a powerful precursor for a variety of fused heterocyclic systems with significant potential in medicinal chemistry.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classical and efficient method for their synthesis.[7][8]

Mechanism Insight: The reaction proceeds via an initial formation of a Schiff base between one of the ortho-amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination of water) to yield the benzimidazole ring.

Representative Protocol for Benzimidazole Synthesis:

-

In a round-bottom flask, dissolve 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (1.0 eq) and a desired aldehyde (1.05 eq) in ethanol.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter, wash with cold ethanol, and dry. If no precipitate forms, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with diverse pharmacological applications.[9][10][11] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

Mechanism Insight: The reaction involves a double condensation between the two amino groups of the o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound, followed by the elimination of two molecules of water to form the quinoxaline ring.

Representative Protocol for Quinoxaline Synthesis:

-

Dissolve 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Filter the solid, wash with a small amount of cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization.

Synthesis of Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox activity and have applications as dyes and in materials science.[12] They can be synthesized through the oxidative dimerization of o-phenylenediamines.

Mechanism Insight: This reaction proceeds through the oxidation of the o-phenylenediamine to a diimine intermediate, which then undergoes a [4+2] cycloaddition with another molecule of the oxidized species, followed by aromatization to form the phenazine core.

Representative Protocol for Phenazine Synthesis:

-

Dissolve 4-(4-Fluorobenzylamino)-1,2-phenylenediamine in a suitable solvent like dilute aqueous acid or ethanol.

-

Add an oxidizing agent, such as ferric chloride (FeCl₃) solution, dropwise with stirring.

-

The reaction is often exothermic and proceeds rapidly at room temperature or with gentle heating.

-

The phenazine product usually precipitates as a colored solid.

-

Filter the product, wash thoroughly with water, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification.

The Significance of the 4-Fluorobenzyl Moiety in Medicinal Chemistry

The incorporation of a 4-fluorobenzyl group is a deliberate and strategic choice in the design of bioactive molecules. The fluorine atom can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of the drug in the body.

-

Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Improve Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.

The presence of this moiety in the final heterocyclic products derived from 4-(4-Fluorobenzylamino)-1,2-phenylenediamine is therefore expected to confer advantageous pharmacological properties.[2][13]

Summary and Future Outlook

4-(4-Fluorobenzylamino)-1,2-phenylenediamine is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward, albeit not widely documented, synthesis and the reactivity of its ortho-diamine functionality allow for the construction of benzimidazoles, quinoxalines, phenazines, and other related systems. The integral 4-fluorobenzyl group provides a strategic advantage in the context of drug discovery by potentially enhancing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. Further exploration of the synthetic utility of this building block is warranted and is expected to yield novel heterocyclic compounds with promising biological activities for a variety of therapeutic areas.

References

- Vertex AI Search. (n.d.).

- Chaudhari, V. E. S. M. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1).

-

National Institutes of Health. (n.d.). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Retrieved January 31, 2026, from [Link]

- World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. 13, 101-112.

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved January 31, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-Amino-2-chloronicotinonitrile.

-

AIP Publishing. (n.d.). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. Retrieved January 31, 2026, from [Link]

- MySkinRecipes. (n.d.). 4-Fluoro-1,2-phenylenediamine. Retrieved January 31, 2026.

- Sciencemadness Discussion Board. (2007, February 5). p-fluoro benzaldehyde.

-

PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved January 31, 2026, from [Link]

- ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved January 31, 2026.

- Google Patents. (n.d.). US4207261A - Process for preparing o-phenylenediamine.

- ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. Retrieved January 31, 2026.

-

National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved January 31, 2026, from [Link]

-

PubMed. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 31, 2026, from [Link]

- ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl. Retrieved January 31, 2026.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 31, 2026, from [Link]

-

Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved January 31, 2026, from [Link]

- ResearchGate. (n.d.). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio)

-

PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved January 31, 2026, from [Link]

- RSC Publishing. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 31, 2026.

-

Bentham Open. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved January 31, 2026, from [Link]

- ResearchGate. (2023, August 11).

- ResearchGate. (n.d.). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Retrieved January 31, 2026.

- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved January 31, 2026.

- ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 31, 2026.

-

TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved January 31, 2026, from [Link]

-

Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 31, 2026, from [Link]

-

PubMed. (2024, June 21). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved January 31, 2026, from [Link]

-

YouTube. (2021, July 20). Synthesis of benzimidazole from o- phenylenediamine. Retrieved January 31, 2026, from [Link]

-

MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved January 31, 2026, from [Link]

- International Journal for Research Trends and Innovation. (n.d.).

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Retrieved January 31, 2026.

- Google Patents. (n.d.). WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.

- ResearchGate. (n.d.). Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. Retrieved January 31, 2026.

- ACG Publications. (2023, July 31). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved January 31, 2026.

- ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved January 31, 2026.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. eijppr.com [eijppr.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. tsijournals.com [tsijournals.com]

- 12. ossila.com [ossila.com]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Synthesis Protocol: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine, a valuable diamine building block in medicinal chemistry and materials science. The synthesis is achieved through a one-pot reductive amination of 1,2-phenylenediamine with 4-fluorobenzaldehyde. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and describes methods for purification and characterization. The protocol is designed for reproducibility and scalability, with particular emphasis on controlling the selectivity for mono-alkylation of the diamine.

Introduction and Scientific Background

4-(4-Fluorobenzylamino)-1,2-phenylenediamine is a key intermediate for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines. The presence of a primary amine, a secondary amine, and a fluorinated aromatic ring makes it a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

The synthesis strategy employed is a direct reductive amination. This popular and robust method involves two key transformations in a single pot:

-

Imine Formation: The nucleophilic addition of an amine to an aldehyde to form a Schiff base (imine) intermediate. This reaction is typically reversible and sometimes acid-catalyzed to facilitate the dehydration step.[1][2]

-

In-situ Reduction: The subsequent reduction of the C=N double bond of the imine to a stable secondary amine. Mild reducing agents like sodium borohydride (NaBH₄) are ideal for this step as they selectively reduce the imine in the presence of the aldehyde.[3]

A primary challenge in this synthesis is achieving selective mono-N-alkylation of 1,2-phenylenediamine. Due to the presence of two nucleophilic amino groups, di-substitution is a significant competing side reaction. This protocol mitigates this issue by using a molar excess of the diamine, which statistically favors the formation of the mono-substituted product.

Reaction Scheme

Figure 1. Reductive amination of 1,2-phenylenediamine with 4-fluorobenzaldehyde.

Materials and Reagents

Table 1: Reagent Specifications and Stoichiometry

| Reagent | CAS No. | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | 20.14 mmol | 1.0 | 2.50 g |

| 1,2-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 | 40.28 mmol | 2.0 | 4.36 g |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | 30.21 mmol | 1.5 | 1.14 g |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | - | - | 100 mL |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | - | ~200 mL |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | - | ~100 mL |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | - | - | ~10 g |

Experimental Protocol

Safety Precautions

-

1,2-Phenylenediamine: Toxic, suspected mutagen, and skin/eye irritant. Handle with extreme care in a fume hood, wearing gloves, a lab coat, and safety glasses.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Do not quench with acid. Add slowly and in portions to the reaction mixture.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

4-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-phenylenediamine (4.36 g, 40.28 mmol, 2.0 eq.).

-

Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the diamine is fully dissolved. The solution may have a light brown to reddish color.

-

Aldehyde Addition: Add 4-fluorobenzaldehyde (2.50 g, 20.14 mmol, 1.0 eq.) to the solution dropwise over 5 minutes.

-

Imine Formation: Stir the reaction mixture at room temperature for 1 hour. During this time, the intermediate imine will form. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (Eluent: 30% Ethyl Acetate in Hexanes).

-

Preparation for Reduction: After 1 hour, cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction that occurs upon addition of the reducing agent and to minimize side reactions.

-

Reduction: Slowly add sodium borohydride (1.14 g, 30.21 mmol, 1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The solution should become lighter in color as the imine is reduced.

-

Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of deionized water. Stir for 15 minutes to quench any remaining sodium borohydride.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and methanol.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.

Purification

The crude product contains the desired mono-substituted product, unreacted 1,2-phenylenediamine, and potentially trace amounts of the di-substituted product. Purification is best achieved via flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of 15% to 40% ethyl acetate in hexanes.

-

Procedure:

-

Load the crude product onto the silica gel column.

-

Elute with the solvent gradient, collecting fractions.

-

Monitor fractions by TLC to identify those containing the pure product (Rf ≈ 0.4 in 30% EtOAc/Hexanes).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(4-Fluorobenzylamino)-1,2-phenylenediamine as a solid.

-

Expected Yield: 65-75%.

-

Appearance: Off-white to light brown solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆. Expected Peaks (δ, ppm): ~7.4-7.2 (m, 2H, Ar-H ortho to F), ~7.1-6.9 (m, 2H, Ar-H meta to F), ~6.8-6.5 (m, 3H, Ar-H of diamine), ~4.8 (br s, 1H, -NH-), ~4.3 (s, 2H, -CH₂-), ~3.5 (br s, 2H, -NH₂). Note: Amine protons are exchangeable with D₂O and may be broad.[4] |

| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆. Expected Peaks (δ, ppm): ~162 (d, J ≈ 245 Hz, C-F), ~130-145 (Ar-C), ~115 (d, J ≈ 21 Hz, Ar-C), ~110-120 (Ar-C), ~48 (-CH₂-). |

| Mass Spec. | Method: ESI+. Expected m/z: 218.11 [M+H]⁺ for C₁₃H₁₄FN₃. |

| Melting Point | Literature values are not readily available; a sharp melting point is indicative of high purity. |

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Increase reaction time for imine formation or reduction. Ensure NaBH₄ is fresh and active. |

| Loss of product during workup. | Ensure pH is neutral to basic before extraction to keep the amine product in the organic phase. Perform extractions thoroughly. | |

| Significant Di-substituted Byproduct | Molar ratio of diamine was too low. | Ensure at least 2 equivalents of 1,2-phenylenediamine are used. Add aldehyde slowly to the diamine solution. |

| Product Fails to Solidify | Residual solvent or impurities. | Re-purify via column chromatography. Ensure complete removal of solvent under high vacuum. |

References

- Vertex AI Search. (n.d.). Synthesis of 4-fluoro-1,2-phenylenediamine.

- Khan, I., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances.

- Martin, E. L. (1939). o-PHENYLENEDIAMINE. Organic Syntheses, 19, 70. DOI: 10.15227/orgsyn.019.0070.

- Dicks, A. P., & Batey, R. A. (2019). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.

- ResearchGate. (2020). REVIEW ON Phenylenediamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).

- BenchChem. (2025). A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy.

Sources

Application Note: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine as a Functional Monomer for High-Performance Polybenzoxazoles

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the use of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine as a strategic monomer in the synthesis of advanced polybenzoxazole (PBO) materials. The incorporation of the fluorobenzylamino moiety is designed to enhance key polymer properties such as solubility, thermal stability, and dielectric performance, making the resulting polymers highly suitable for specialized applications in aerospace, microelectronics, and advanced composites.

Introduction: The Quest for Superior High-Performance Polymers

Polybenzoxazoles (PBOs) are a distinguished class of rigid-rod polymers renowned for their exceptional thermal and oxidative stability, remarkable mechanical strength, and excellent chemical resistance.[1][2] These properties stem from their fully aromatic, heterocyclic backbone. However, the very rigidity that imparts these strengths also leads to significant challenges, most notably poor solubility in common organic solvents, which complicates processing and fabrication.

The strategic functionalization of monomers offers a direct pathway to modulate the properties of the final polymer. By introducing specific pendant groups onto the polymer backbone, it is possible to disrupt chain packing, thereby improving solubility without substantially compromising the desirable thermal and mechanical characteristics.[3] The monomer at the core of this guide, 4-(4-Fluorobenzylamino)-1,2-phenylenediamine, is engineered precisely for this purpose. The flexible, fluorine-containing benzylamino side group is expected to confer enhanced processability and introduce favorable properties such as a lower dielectric constant and increased hydrophobicity.[4][5]

Monomer Spotlight: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

The unique structure of this monomer provides the essential functionalities for creating advanced PBOs:

-

o-Phenylenediamine Core : The adjacent amine groups are the cornerstone for the cyclization reaction that forms the robust benzoxazole ring, the defining feature of PBOs.

-

Pendant 4-Fluorobenzylamino Group : This side chain is the key to enhanced performance. The bulky benzyl group introduces steric hindrance that prevents tight polymer chain packing, increasing solubility. The C-F bonds are highly polar and strong, which can lower the material's dielectric constant and enhance its thermal stability.[5][6]

Section I: Monomer Synthesis and Characterization

The synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine is typically achieved through a two-step process involving the reductive amination of 4-fluoro-1,2-phenylenediamine with 4-fluorobenzaldehyde.

Workflow for Monomer Synthesis

Caption: Synthetic pathway for the target monomer.

Protocol 1: Synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Rationale: This protocol employs a classic reductive amination. The initial condensation of the primary amine with the aldehyde forms a Schiff base (imine). This intermediate is then selectively reduced, typically with a mild reducing agent like sodium borohydride, to yield the desired secondary amine without reducing other functional groups. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its compatibility with the reducing agent.[7]

Materials:

-

4-Fluoro-1,2-phenylenediamine (1.0 eq)

-

4-Fluorobenzaldehyde (1.05 eq)

-

Ethanol, anhydrous

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 4-Fluoro-1,2-phenylenediamine in anhydrous ethanol.

-

Add 4-Fluorobenzaldehyde and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add Sodium Borohydride in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure monomer.

-

Monomer Characterization

To ensure the monomer is of sufficient purity for polymerization, a full characterization is essential.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural verification and purity assessment. | Peaks corresponding to aromatic and benzylic protons with appropriate integrations. |

| ¹³C NMR | Confirm the carbon skeleton of the molecule. | Signals for all unique carbon atoms in the structure. |

| FT-IR | Identification of key functional groups. | Presence of N-H stretching bands (around 3300-3400 cm⁻¹) and absence of C=O from the aldehyde. |

| Mass Spec (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃FN₂. |

Section II: High-Performance Polymer Synthesis and Processing

The synthesis of the fluorinated polybenzoxazole is achieved through a two-step polycondensation reaction. This method allows for the formation of a high molecular weight, soluble precursor polymer, which can then be cast into films or spun into fibers before being converted to the final, intractable PBO.[4]

Workflow for Polymer Synthesis

Sources

- 1. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6291635B1 - Fluorine-containing polybenzoxazole - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

scale-up synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine for industrial use

Application Note: Industrial Scale-Up Synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Molecule 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (CAS: N/A for specific salt; Free base often generated in situ) is a critical triamine intermediate, most notably serving as the core scaffold for the anticonvulsant Retigabine (Ezogabine) and related Kv7 potassium channel openers.

1.2 The Scale-Up Challenge Transitioning this synthesis from medicinal chemistry (gram-scale) to kilo-lab or pilot plant (10kg+) presents three distinct process risks:

-

Oxidative Instability: Electron-rich triaminobenzenes are notoriously prone to oxidation, rapidly forming purple/black phenazine impurities (quinhydrone-like complexes) upon exposure to air.

-

Regioselectivity: The starting material, 2-nitro-1,4-phenylenediamine, possesses two nucleophilic amino groups. Achieving exclusive alkylation at the N4-position (meta to nitro) while preserving the N1-position (ortho to nitro) requires precise electronic control.

-

Process Safety: The simultaneous reduction of a nitro group and an imine (Schiff base) releases significant heat (

for nitro reduction). Thermal runaway management is critical.

1.3 Route Selection: The "One-Pot" Hydrogenation Strategy While laboratory protocols often employ sodium triacetoxyborohydride (STAB) for reductive amination, this is cost-prohibitive and generates excessive boron waste on an industrial scale.

Selected Industrial Route:

-

Step 1: Condensation of 2-nitro-1,4-phenylenediamine with 4-fluorobenzaldehyde to form the Schiff base.

-

Step 2: Catalytic hydrogenation (Pd/C) to simultaneously reduce the imine and the nitro group.[1]

-

Justification: This route minimizes unit operations (telescoped process), eliminates stoichiometric reducing agents, and uses ethanol as a green solvent.

Part 2: Process Development & Mechanism

Retrosynthetic Logic & Regiocontrol

The regioselectivity is governed by the electronic deactivation of the amino groups in 2-nitro-1,4-phenylenediamine .

-

N1-Amino (Ortho to NO2): Strongly deactivated by both induction (-I) and resonance (-R) from the nitro group. It is also involved in an intramolecular hydrogen bond, further reducing nucleophilicity.

-

N4-Amino (Meta to NO2): Only deactivated by induction. It remains sufficiently nucleophilic to attack the aldehyde.

This electronic difference allows for the selective formation of the N4-imine without protecting the N1-amine.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the selective imine formation and subsequent hydrogenation. The critical control point is preventing oxidation of the final triamine.

Part 3: Detailed Industrial Protocol

Scale: 1.0 kg Input (2-Nitro-1,4-phenylenediamine) Expected Yield: 85-92% Cycle Time: 12-16 Hours

Reagents & Materials

| Reagent | CAS | Eq.[2][3][4][5][6][7] | Mass/Vol | Role |

| 2-Nitro-1,4-phenylenediamine | 5307-14-2 | 1.0 | 1.00 kg | Limiting Reagent |

| 4-Fluorobenzaldehyde | 459-57-4 | 1.05 | ~0.85 kg | Electrophile |

| Ethanol (Anhydrous) | 64-17-5 | 10 Vol | 10.0 L | Solvent |

| Pd/C (5% or 10%, 50% wet) | 7440-05-3 | 5 wt% | 50 g (dry basis) | Catalyst |

| Hydrogen Gas | 1333-74-0 | Excess | 3-5 bar | Reducing Agent |

| HCl in Isopropanol (5-6N) | - | 2.5 Eq | ~3.0 L | Salt Formation |

Step-by-Step Methodology

Stage 1: Imine Formation (Schiff Base)

-

Inertion: Purge a 20 L Hastelloy or Stainless Steel hydrogenation reactor with Nitrogen (

) for 15 minutes. Critical: Oxygen exclusion is vital from the start. -

Charging: Charge Ethanol (10 L) and 2-Nitro-1,4-phenylenediamine (1.0 kg) . Stir at 250 RPM to create a slurry.

-

Addition: Add 4-Fluorobenzaldehyde (0.85 kg) in a single portion.

-

Reaction: Heat the mixture to reflux (78°C) . Hold for 2-4 hours.

-

IPC (In-Process Control): Monitor by HPLC. Criteria: Starting amine < 1.0%. The intermediate imine may precipitate as a red/orange solid; this is normal.

-

Stage 2: Catalytic Hydrogenation 5. Cooling: Cool the reactor to 40-45°C. 6. Catalyst Loading: Charge Pd/C catalyst (100 g wet weight) as a slurry in minimal ethanol. Safety: Pd/C is pyrophoric. Keep wet and under inert atmosphere. 7. Hydrogenation:

- Purge reactor 3x with

- Pressurize to 3.0 - 5.0 bar with

- Set temperature to 50°C . Stir rate > 600 RPM (mass transfer limited).

- Exotherm Control: The reduction is highly exothermic. Control jacket temperature to maintain internal temp < 60°C.[2]

- Completion: Reaction is typically complete when

- IPC:[8] HPLC should show disappearance of Imine and Nitro-intermediates.

Stage 3: Isolation as Dihydrochloride Salt

Note: The free base is unstable. Immediate conversion to the HCl salt is standard for storage.

10. Filtration: Filter the hot reaction mixture (40°C) through a sparkler filter or celite cartridge to remove Pd/C. Recycle catalyst if applicable.

11. Salt Formation: Transfer filtrate to a crystallization vessel (under

- Observation: The product will precipitate as a white to off-white solid.

- Aging: Stir the slurry at 0-5°C for 2 hours to maximize yield.

- Filtration & Drying: Filter the solid. Wash with cold IPA (2 L). Dry under vacuum at 40°C for 12 hours.

Part 4: Process Control & Troubleshooting

Critical Quality Attributes (CQA)

| Attribute | Specification | Method | Troubleshooting |

| Appearance | White to light grey powder | Visual | Pink/Purple indicates oxidation. Reprocess via recrystallization with sodium metabisulfite. |

| Purity | > 98.0% | HPLC (254 nm) | Low purity? Check regioselectivity in Step 1. |

| Palladium | < 10 ppm | ICP-MS | Ensure efficient filtration; use scavenger resin if necessary. |

| Water Content | < 1.0% | KF | High water can degrade the salt. Dry thoroughly. |

Workflow Diagram: Unit Operations

Figure 2: Unit operation flow for the isolation of the dihydrochloride salt.

Part 5: Safety & Handling (SHE)

-

Nitro Reduction Hazards: The reduction of nitro compounds releases ~500 kJ/mol. On a 1kg scale, this is sufficient to boil the solvent if added instantaneously. Control: Hydrogen feed rate is the limiting factor. Do not pressurize fully until exotherm is verified.

-

Sensitization: Phenylenediamines are potent skin sensitizers. Full PPE (Tyvek suit, respirator) is mandatory.

-

Catalyst Ignition: Dry Pd/C ignites methanol/ethanol vapors. Always handle as a water-wet paste and purge vessels with nitrogen before introduction.

References

-

Blackburn, B. et al. (2006). Process for the preparation of Retigabine.[1][2][4] U.S. Patent 7,060,845. Link

-

Miceli, M. et al. (2013). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator. Journal of Medicinal Chemistry, 56(11), 4528–4536. Link

-

Zhu, L. et al. (2014).[2] Improved synthesis of retigabine.[2] Zhongguo Yaowu Huaxue Zazhi, 24(1), 31-33.[2] (Validated industrial route referencing the nitro-reduction pathway).

-

ChemicalBook. (n.d.). Retigabine Synthesis and Intermediates.[2][7][9]Link

Sources

- 1. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retigabine synthesis - chemicalbook [chemicalbook.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 6. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Condensation of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its structural resemblance to purine nucleosides allows for interaction with various biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The strategic functionalization of the benzimidazole core, particularly at the N-1 and C-2 positions, is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a specifically substituted benzimidazole, arising from the condensation of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine. The presence of a fluorobenzyl group at the N-1 position and the potential for further diversification at the C-2 position make the resulting compounds promising candidates for drug discovery programs. The inclusion of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for the chosen conditions, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Part 1: Synthesis of the Key Precursor: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

The starting material, 4-(4-Fluorobenzylamino)-1,2-phenylenediamine, is not readily commercially available and thus requires a dedicated synthetic step. A robust and widely applicable method for its preparation is the reductive amination of 4-fluoro-1,2-phenylenediamine with 4-fluorobenzaldehyde.

Causality Behind the Experimental Choices:

Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine intermediate from the reaction of an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.[1][2] This one-pot procedure is highly efficient and avoids the potential for over-alkylation often observed in direct alkylation methods. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is a mild and selective reagent that readily reduces the protonated imine intermediate without affecting the aldehyde starting material, thus maximizing the yield of the desired secondary amine.[2]

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of the precursor.

Detailed Protocol: Synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous DCM, add 4-fluorobenzaldehyde (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-(4-Fluorobenzylamino)-1,2-phenylenediamine as a solid.

Part 2: Condensation Reaction to Form the Benzimidazole Core

The condensation of the synthesized 4-(4-Fluorobenzylamino)-1,2-phenylenediamine with an appropriate aldehyde will yield the target N-1 and C-2 disubstituted benzimidazole. A variety of catalysts can be employed for this transformation; a particularly effective and environmentally benign approach utilizes a catalytic amount of a Lewis acid, such as lanthanum chloride, in a suitable solvent like acetonitrile.[3]

Mechanism of Benzimidazole Formation:

The reaction proceeds through a well-established mechanism. The aldehyde first reacts with one of the amino groups of the o-phenylenediamine to form a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a cyclized intermediate. Subsequent dehydration and aromatization, often facilitated by an oxidant or occurring spontaneously in the presence of air, yields the stable benzimidazole ring system.

Caption: Generalized mechanism of benzimidazole formation.

Experimental Workflow: Benzimidazole Synthesis

Caption: Workflow for the synthesis of the benzimidazole.

Detailed Protocol: Synthesis of 1-(4-Fluorobenzyl)-2-(aryl)-6-fluorobenzimidazoles

Materials:

-

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Lanthanum (III) chloride (LaCl₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate) or silica gel and eluents for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (1.0 eq) and the selected aromatic aldehyde (1.2 eq) in anhydrous acetonitrile.

-

To this solution, add anhydrous lanthanum chloride (0.1 eq) under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature. The reaction time may vary from a few hours to overnight depending on the reactivity of the aldehyde.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 1-(4-Fluorobenzyl)-2-(aryl)-6-fluorobenzimidazole.

Part 3: Characterization and Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques should be employed.

Analytical Techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point (m.p.): To determine the melting range of the solid product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Expected Spectroscopic Data:

The following table summarizes the expected key spectroscopic features for a representative product, 1-(4-Fluorobenzyl)-2-(phenyl)-6-fluorobenzimidazole.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the benzylic CH₂ protons (around 5.5-6.0 ppm).- Aromatic protons in the expected regions, with characteristic splitting patterns for the substituted rings. |

| ¹³C NMR | - A signal for the benzylic carbon (around 45-50 ppm).- Signals for the benzimidazole core carbons, including the C2 carbon (around 150-155 ppm).- Aromatic carbon signals, with C-F coupling visible for the fluorinated rings. |

| MS (ESI+) | - A prominent peak corresponding to the [M+H]⁺ ion. |

Conclusion and Future Perspectives

The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of novel 1,2,6-trisubstituted benzimidazoles. The modularity of this synthetic route, allowing for the variation of the aromatic aldehyde, opens up avenues for the creation of a diverse library of compounds for screening in various drug discovery programs. The incorporation of the fluorobenzyl moiety is anticipated to confer favorable pharmacological properties, making these compounds particularly interesting for further investigation. Researchers are encouraged to adapt and optimize these conditions for their specific target molecules, leveraging the foundational principles outlined herein.

References

- Hanan, E. J., Chan, B. K., Estrada, A. A., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).

- Venkateswarlu, Y., Kumar, S. R., & Leelavathi, P. (2012). Facile one pot synthesis of benzimidazoles using lanthanum chloride. Organic and Medicinal Chemistry Letters, 2(1), 19.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

- Ma, H., Wang, Y., & Li, J. (2007). Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles promoted by ionic liquid. Heterocycles, 71(1), 135-140.

-

Reductive amination. (2023, October 26). In Wikipedia. [Link]

- IOSR Journal of Applied Chemistry. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(7), 1-15.

-

Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. [Link]

Sources

Mastering the Synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine and Its Derivatives: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzimidazole Precursors

In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including antiviral, anticancer, and antihypertensive properties. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive methodology for the synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine, a key fluorinated precursor for a diverse range of novel benzimidazole-based therapeutics.

As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the rationale behind the chosen synthetic strategies, addresses potential challenges such as selective mono-N-alkylation, and provides detailed, field-proven protocols to ensure reproducible and high-yield synthesis. The methodologies detailed herein are designed to be self-validating, with clear guidance on characterization and purification.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine. The second, and more nuanced step, is the selective mono-N-alkylation of this diamine via reductive amination with 4-fluorobenzaldehyde.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Status: Operational Subject: Yield Optimization & Stability Protocol Target Molecule: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (Key Intermediate for Retigabine/Ezogabine) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Black Tar" Paradox

If you are synthesizing 4-(4-Fluorobenzylamino)-1,2-phenylenediamine, you are likely encountering one of two critical failures:

-

Regioselectivity Issues: Obtaining a mixture of mono- and bis-alkylated products during the initial coupling.

-

Oxidative Catastrophe: The final reduction step yields a clear solution that turns into a black/purple tar upon filtration or exposure to air.

This compound is an electron-rich 1,2,4-triaminobenzene derivative . These species are thermodynamically prone to rapid oxidation, forming iminoquinones and phenazines (colored dimers). High yield requires not just synthetic precision, but a rigorous "Oxygen Exclusion" strategy during workup.

Part 1: The Synthetic Strategy (Building the Skeleton)

The Problem: Direct Alkylation

The traditional route uses 4-amino-2-nitroaniline reacting with 4-fluorobenzyl chloride .

-

Failure Mode: The aniline nitrogen is nucleophilic.[1] Once a benzyl group is added, the resulting secondary amine is more nucleophilic than the starting primary amine, leading to bis-alkylation (over-reaction).

-

Yield Impact: Often caps at 40-50% due to inseparable byproducts.

The Solution: Reductive Amination (Recommended)

Switching to Reductive Amination using 4-fluorobenzaldehyde significantly improves selectivity. The intermediate imine (Schiff base) forms at a 1:1 ratio and stops there, preventing over-alkylation before the reduction step.

Optimized Protocol: Reductive Amination Route

-

Condensation: React 4-amino-2-nitroaniline (1.0 eq) with 4-fluorobenzaldehyde (1.05 eq) in Ethanol or Toluene with catalytic acid (p-TsOH).

-

Checkpoint: Ensure water removal (Dean-Stark or molecular sieves) to drive the imine formation to completion.

-

-

Reduction (Stepwise):

-

Step A (Imine Reduction): Use NaBH₄ (0.5 eq) in EtOH/MeOH to reduce the imine to the secondary amine.

-

Step B (Nitro Reduction): See Part 2 below.

-

Part 2: The Reduction Step (Protecting the Flesh)

The reduction of the nitro group to the amine is the most perilous step. You face two competing risks: Defluorination (stripping the fluorine atom) and Oxidation (product degradation).

Comparison of Reduction Methods

| Method | Yield Potential | Risk Profile | Recommendation |

| H₂ / Pd/C | High | High Defluorination Risk. Pd is active enough to cleave the C-F bond. | Avoid unless using sulfided Pd/C. |

| H₂ / Pt/C | High | Low Defluorination. High Oxidation risk during filtration. | Good (if handled under Argon). |

| Zn / NH₄Cl | Moderate | Low Defluorination. Messy workup (Zinc sludge traps product). | Acceptable for small scale. |

| Sodium Dithionite (Na₂S₂O₄) | Excellent | Zero Defluorination. Acts as its own antioxidant. | GOLD STANDARD |

The "Gold Standard" Protocol: Dithionite Reduction

Sodium dithionite serves a dual purpose: it reduces the nitro group and scavenges oxygen, protecting the unstable triamine product.

Protocol:

-

Dissolve the nitro-intermediate in THF/Water (1:1).

-

Add Sodium Dithionite (3-4 eq) and K₂CO₃ (excess) slowly at 40-50°C.

-

Monitor color change: Yellow/Orange

Pale/Colorless. -

Critical: Do not isolate the free base. Proceed immediately to acid salt formation.

Part 3: Isolation & Stabilization (The "Salt Trap")

Never attempt to isolate the free base of a triaminobenzene. It will oxidize on the filter paper. You must trap it as the Dihydrochloride Salt .

Workflow Visualization

Caption: Logical workflow for stabilizing the unstable triamine intermediate.

Troubleshooting Guides & FAQs

Q1: My product turns black immediately upon filtering the catalyst. Why?

Diagnosis: Oxidative polymerization (formation of phenazine dyes). The Fix:

-

Degas Solvents: All solvents for washing/extraction must be sparged with Argon/Nitrogen for 20 mins.

-

Add Antioxidants: Add 1% w/v Ascorbic Acid or Sodium Metabisulfite to your receiving flask before filtration.

-

Acidify Immediately: Filter the catalyst directly into a flask containing ethanolic HCl. The protonated amine (salt) is significantly more stable than the free base.

Q2: I see a "M-19" peak in my Mass Spec. What happened?

Diagnosis: Defluorination (Loss of Fluorine, replaced by Hydrogen). Cause: You likely used Palladium on Carbon (Pd/C) for hydrogenation. Pd readily inserts into aryl-fluoride bonds. The Fix:

-

Switch to Platinum on Carbon (Pt/C) or Raney Nickel .

-

Or, add Diphenylsulfide (catalyst poison) to the Pd/C reaction to reduce its activity.

-

Best Bet: Switch to chemical reduction (Sodium Dithionite or Iron/Acetic Acid).

Q3: The yield of the alkylation step (using benzyl chloride) is stuck at 45%.

Diagnosis: Bis-alkylation. The product is competing with the starting material for the alkyl halide. The Fix:

-

Switch to Reductive Amination (as detailed in Part 1).

-

If you must use alkylation: Use a large excess of the aniline (3 eq) relative to the benzyl chloride to statistically favor mono-substitution. Recycle the unreacted aniline.

Q4: How do I store the final product?

Recommendation:

-

Form: Dihydrochloride salt.

-

Atmosphere: Argon-flushed vial.

-

Temp: -20°C.

-

Desiccant: Essential. Moisture promotes hydrolysis and oxidation.

Summary Data Table

| Parameter | Traditional Route (Alkylation) | Optimized Route (Reductive Amination) |

| Reagents | 4-F-Benzyl Chloride + Base | 4-F-Benzaldehyde + NaBH₄ |

| Selectivity | Poor (Mono/Bis mix) | High (Mono only) |

| Reduction | H₂/Pd (Risk of Defluorination) | Na₂S₂O₄ (Chemoselective) |

| Isolation | Free Base (Unstable) | HCl Salt (Stable) |

| Typical Yield | 30 - 45% | 65 - 80% |

References

-

Valeant Pharmaceuticals. (1995). Carbamic acid derivatives, pharmaceutical compositions containing them and method of treating epilepsy. US Patent 5,384,330.[2] Link

-

GlaxoSmithKline. (2011). Process for the preparation of Retigabine.[1][2] World Intellectual Property Organization WO2011/042385. Link

-

Blackburn, T., et al. (2006). Identification and characterization of 4-amino-2-(4-fluorobenzylamino)-phenylcarbamic acid ethyl ester... Journal of Medicinal Chemistry. (Context on instability of phenylenediamine intermediates). Link

-

Anderson, N. G. (2012).[3] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (General reference for handling air-sensitive amines). Link

Sources

Technical Support Center: Purification of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Product: 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (Retigabine Triamine Intermediate) Application: Key intermediate in the synthesis of Retigabine (Ezogabine) and KCNQ2/3 channel openers. CAS Registry Number: 103221-88-1 (Free Base) / Note: Often handled in situ or as HCl salt.

Core Technical Challenges

This intermediate is chemically fragile. The coexistence of an electron-rich 1,2-phenylenediamine core and a secondary benzylic amine creates a "perfect storm" for three specific failure modes during purification:

-

Oxidative Dimerization ("The Black Tar" Effect): The 1,2-diamine motif is highly susceptible to oxidation by air, forming quinone diimines that rapidly polymerize into dark purple/black phenazine dyes.

-

Debenzylation (Hydrogenolysis): If synthesized via catalytic hydrogenation (e.g., Pd/C) from a nitro precursor, the 4-fluorobenzyl group is prone to cleavage, yielding 1,2,4-triaminobenzene impurities.

-

Regio-Isomeric Contamination: Depending on the synthesis route (e.g., nucleophilic aromatic substitution on fluoro-nitro-anilines), regioisomers may persist that are difficult to separate by standard crystallization.

Troubleshooting Guides

Module A: Preventing Oxidative Degradation (Color Issues)